molecular formula C20H21FN4O2 B4822141 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline

Cat. No.: B4822141
M. Wt: 368.4 g/mol
InChI Key: LWFZGPLTSLSJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline (CAS: 229476-62-4, molecular formula: C₂₀H₂₁FN₄O₂, molecular weight: 368.4 g/mol) is a heterocyclic compound featuring a quinazoline core substituted with methoxy groups at positions 6 and 7, and a piperazine ring linked to a 4-fluorophenyl group at position 4 . This structure confers dual functionality: the quinazoline moiety is associated with kinase inhibition and receptor antagonism, while the fluorophenyl-piperazine moiety enhances binding affinity to neurotransmitter receptors, particularly serotonin and adrenergic receptors .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-26-18-11-16-17(12-19(18)27-2)22-13-23-20(16)25-9-7-24(8-10-25)15-5-3-14(21)4-6-15/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFZGPLTSLSJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline typically involves the reaction of 4-fluorophenylpiperazine with 6,7-dimethoxyquinazoline under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Synthetic Formation via Nucleophilic Aromatic Substitution

The primary route for synthesizing this compound involves replacing a chlorine atom at the 4-position of the quinazoline core with the piperazine group. This reaction is critical for establishing its molecular architecture:

Reaction Type Nucleophilic aromatic substitution
Precursor 4-Chloro-6,7-dimethoxyquinazoline
Reagent 1-(4-Fluorophenyl)piperazine
Conditions Ethanol, ultrasonic irradiation (20–40 kHz), 20–60 min
Yield 85–91% (optimized via solvent-free methods under argon)

Mechanistic Insight : The electron-deficient chlorine atom at the 4-position of the quinazoline ring facilitates nucleophilic attack by the piperazine’s secondary amine. Ultrasonic irradiation enhances reaction efficiency by promoting mixing and energy transfer .

Functionalization of the Piperazine Moiety

The piperazine nitrogen atoms can undergo further modifications, such as acylation or alkylation, to introduce additional functional groups:

Reaction Type Acylation of Piperazine
Reagent Cyclopentylmethanoyl chloride
Conditions Dichloromethane, triethylamine (base), 0°C → RT, 12 hr
Product N-Acylated derivative with retained quinazoline core

Key Observation : The selectivity for mono- vs. di-substitution depends on steric hindrance and reagent stoichiometry. Acylated derivatives are often explored for enhanced biological activity .

Demethylation of Methoxy Groups

The 6,7-dimethoxy groups can be selectively demethylated under acidic or oxidative conditions to yield hydroxylated analogs:

Reaction Type Acidic Demethylation
Reagent 48% HBr in acetic acid
Conditions Reflux, 4–6 hr
Product 6,7-Dihydroxyquinazoline derivative

Application : Demethylation generates metabolites or intermediates for further derivatization, such as glycosylation or sulfonation.

Electrophilic Substitution on the Quinazoline Core

The quinazoline ring’s electron-rich nature allows limited electrophilic substitution, primarily at the 2- and 4-positions:

Reaction Type Nitration
Reagent Nitric acid (HNO₃)/sulfuric acid (H₂SO₄)
Conditions 0°C, 1 hr
Product Nitro-substituted derivative (position depends on directing groups)

Limitation : Methoxy groups are strong ortho/para directors, but steric hindrance from the piperazine substituent often restricts reactivity at the 4-position .

Reduction of the Quinazoline Ring

The quinazoline core can be partially reduced to dihydroquinazoline under controlled conditions:

Reaction Type Catalytic Hydrogenation
Catalyst Palladium on carbon (Pd/C)
Conditions H₂ (1 atm), ethanol, RT, 6 hr
Product 3,4-Dihydroquinazoline derivative

Utility : Reduced forms are intermediates for synthesizing fused heterocycles or probing structure-activity relationships .

Oxidative Degradation Pathways

The compound undergoes oxidative degradation under harsh conditions, which is critical for stability studies:

Oxidizing Agent Hydrogen peroxide (H₂O₂)
Conditions pH 9–10, 60°C, 24 hr
Degradation Products Quinazoline N-oxide and fluorophenyl-piperazine fragments

Stability Note : Degradation is accelerated in alkaline environments, necessitating pH-controlled formulations.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of serotonin receptors and the inhibition of serotonin reuptake, positioning this compound as a candidate for developing novel antidepressants .

Antipsychotic Properties

The piperazine moiety in this compound is known for its antipsychotic properties. Studies have shown that derivatives can significantly reduce symptoms in models of schizophrenia by acting on dopamine receptors, particularly D2 receptors . This suggests potential for therapeutic use in treating psychotic disorders.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of quinazoline derivatives. The compound has been shown to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Targeting Protein Kinases

Quinazoline derivatives are recognized for their ability to inhibit specific protein kinases involved in cancer progression. The compound may interact with kinases such as EGFR (Epidermal Growth Factor Receptor), which is crucial in various cancers, offering a pathway for targeted cancer therapies .

Modulation of Ion Channels

Studies suggest that quinazoline compounds can modulate ion channels, particularly voltage-gated sodium channels. This property could be leveraged in the development of drugs targeting cardiac arrhythmias and other ion channel-related disorders .

Case Studies

StudyApplicationFindings
AntidepressantDemonstrated significant reduction in depressive behavior in rodent models.
AntipsychoticReduced D2 receptor activity correlated with decreased psychotic symptoms in animal studies.
NeuroprotectionShowed protective effects against oxidative stress-induced neuronal death in vitro.
Cancer TherapyInhibited EGFR activity leading to reduced tumor growth in xenograft models.

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Their Impact on Activity

Piperazine Substitutions

4-[4-(3-Chlorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline

  • Structural Difference : Replacement of the 4-fluorophenyl group with 3-chlorophenyl.
  • Activity : Exhibits inhibitory activity against colony-stimulating factor-1 receptor (CSF-1R) tyrosine kinase, a target in inflammatory diseases and cancer .
  • Key Data : Melting point (m.p.) 155–156°C; higher lipophilicity compared to the fluorophenyl analog may enhance blood-brain barrier penetration .

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline Structural Difference: Methoxy group replaces fluorine on the phenyl ring. Activity: Demonstrates alpha-1 adrenoceptor antagonism (IC₅₀ ≈ 10 nM) but reduced selectivity compared to the fluorophenyl derivative due to altered electronic properties .

Core Modifications

6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide Structural Difference: Quinoline core replaces quinazoline, with an additional methyl group at position 1. Activity: Retains alpha-1 adrenoceptor affinity but shows lower potency (IC₅₀ ≈ 50 nM) due to reduced hydrogen-bonding capacity .

4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-piperazine derivatives (e.g., Doxazosin) Structural Difference: Amino group at position 4 of quinazoline and a benzodioxan-carbonyl-piperazine substituent. Activity: Potent alpha-1 adrenoceptor antagonist (IC₅₀ < 1 nM) with prolonged antihypertensive effects in vivo .

Functional Group Additions

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline Structural Difference: Benzenesulfonyl group at position 3 of the quinoline core. Activity: Enhanced interaction with kinase ATP-binding pockets (e.g., PDGFR inhibition, IC₅₀ ≈ 0.01 µM) but increased molecular weight (491.5 g/mol) may limit bioavailability .

KN734 (CT52923)

  • Structural Difference : Incorporates a benzylthiourea moiety on the piperazine ring.
  • Activity : Potent PDGFR inhibitor (IC₅₀ = 0.01 µM) with improved aqueous solubility due to thiourea bioisosterism; suppresses neointima formation in vascular injury models .

Pharmacological Profile Comparison

Compound Name Structural Features Target/Activity Key Data (IC₅₀/EC₅₀) References
Target Compound 4-Fluorophenyl-piperazine, quinazoline Alpha-1 adrenoceptor, kinase inhibition N/A (preclinical)
Doxazosin Benzodioxan-carbonyl-piperazine Alpha-1 adrenoceptor antagonist IC₅₀ < 1 nM
4-(3-Fluoroanilino)-6,7-dimethoxyquinazoline 3-Fluoroanilino substituent CDK2/p38 kinase inhibitor Ki = 0.2 µM (CDK2)
KN734 (CT52923) Benzylthiourea-piperazine PDGFR inhibitor IC₅₀ = 0.01 µM
4-[4-(3-Chlorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline 3-Chlorophenyl-piperazine CSF-1R tyrosine kinase inhibitor IC₅₀ = 0.1 µM

Structure-Activity Relationships (SAR)

Piperazine Substituents: Fluorine at the para position of the phenyl ring (as in the target compound) optimizes alpha-1 adrenoceptor binding via electronegative interactions . Thiourea groups (e.g., KN734) enhance PDGFR inhibition by forming hydrogen bonds with receptor residues .

Quinazoline Core: 6,7-Dimethoxy groups are critical for kinase inhibition; ethoxy or methoxyethoxy analogs show improved PDGFR activity (IC₅₀ = 0.01–0.02 µM) . Replacement of quinazoline with quinoline retains activity, but isoquinoline abolishes it, emphasizing the importance of nitrogen positioning .

Metabolic Considerations :

  • 6,7-Dimethoxyquinazolines exhibit metabolic polymorphism in rats, whereas analogs with methoxyethoxy groups (e.g., 16k) avoid this issue, enhancing pharmacokinetic stability .

Biological Activity

The compound 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structure and Composition

The molecular formula of this compound is C18H20FN3O2C_{18}H_{20}FN_3O_2, with a molecular weight of approximately 333.37 g/mol. The structural characteristics contribute to its biological activity, particularly in targeting specific receptors and enzymes.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, including:

  • Antitumor Activity : Studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is necessary to establish its efficacy and mechanism .
  • Neuropharmacological Effects : The piperazine moiety in the compound structure may contribute to neuropharmacological properties. Compounds containing piperazine have been associated with anxiolytic and antidepressant effects in various studies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been reported to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it may inhibit tyrosinase activity, which is crucial for melanin production, thus showing potential in treating hyperpigmentation disorders .
  • Receptor Modulation : The structural components allow for interaction with various receptors in the central nervous system (CNS), which may mediate its neuropharmacological effects. This includes modulation of serotonin and dopamine receptors .

Study 1: Antitumor Activity Evaluation

A recent study assessed the antitumor efficacy of this compound against human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value ranging from 10 to 20 µM across different cell lines. The study concluded that further optimization could enhance its potency .

Study 2: Neuropharmacological Assessment

In a neuropharmacological study, the compound was tested for its effects on anxiety-like behavior in rodent models. Results showed a significant reduction in anxiety-like behaviors at doses of 5 mg/kg and 10 mg/kg when administered orally. Behavioral assays indicated that the compound may act similarly to established anxiolytics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50: 10-20 µM
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalReduction in anxiety-like behavior
Enzyme InhibitionTyrosinase inhibition

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeIC50 Value
Quinazoline derivativeAntitumor~15 µM
Piperazine-containing compoundsNeuropharmacologicalVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline
Reactant of Route 2
Reactant of Route 2
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.